Spiropentane
Overview
Description
Spiropentane, also known as spiro[2.2]pentane, is a hydrocarbon with the molecular formula C5H8. It is the simplest spiro-connected cycloalkane, characterized by a unique structure where two cyclopropane rings are connected through a single carbon atom. This compound was first synthesized in the late 19th century and has since intrigued chemists due to its strained ring system and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The initial synthesis of spiropentane was achieved by Gustavson in 1896 through the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal. This method involves the dehalogenation of the starting material to form the this compound structure .
Industrial Production Methods: Industrial production of this compound is challenging due to its highly strained structure and the difficulty in separating it from reaction byproducts. The improved method involves the reaction of pentaerythritol with hydrobromic acid to obtain the starting material, followed by dehalogenation and distillation to separate this compound from byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane .
Chemical Reactions Analysis
Types of Reactions: Spiropentane undergoes various chemical reactions, including:
Topomerization: When heated, this compound labeled with deuterium atoms undergoes a stereomutation reaction, similar to cyclopropane.
Common Reagents and Conditions:
Thermolysis: Requires high temperatures (360-410°C).
Topomerization: Involves heating deuterium-labeled this compound.
Major Products:
Methylenecyclobutane: Formed during thermolysis.
Ethene and Propadiene: Fragmentation products from thermolysis.
Scientific Research Applications
Spiropentane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of strained ring systems and spiro compounds.
Biology and Medicine: Some this compound derivatives exhibit interesting biological activities, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of spiropentane primarily involves its highly strained ring system, which makes it reactive under certain conditions. The molecular targets and pathways involved in its reactions are influenced by the strain energy and the ability of the spiro carbon to stabilize intermediates during chemical transformations .
Comparison with Similar Compounds
Cyclopropane: Shares the strained ring system but lacks the spiro connection.
Methylenecyclobutane: A product of spiropentane thermolysis, with a similar ring structure but different connectivity.
Vinylcyclopropane: A constitutional isomer of this compound.
Uniqueness: this compound is unique due to its spiro-connected cyclopropane rings, which impart significant strain and reactivity. This makes it distinct from other cycloalkanes and spiro compounds, providing valuable insights into the behavior of strained ring systems .
Properties
IUPAC Name |
spiro[2.2]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAOIGAPPSUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166181 | |
Record name | Spiropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157-40-4 | |
Record name | Spiro[2.2]pentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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